Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate
Brand Name: Vulcanchem
CAS No.: 1823783-63-6
VCID: VC5246499
InChI: InChI=1S/C6H8ClN3O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3
SMILES: CCOC(=O)CN1C=NC(=N1)Cl
Molecular Formula: C6H8ClN3O2
Molecular Weight: 189.6

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate

CAS No.: 1823783-63-6

Cat. No.: VC5246499

Molecular Formula: C6H8ClN3O2

Molecular Weight: 189.6

* For research use only. Not for human or veterinary use.

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate - 1823783-63-6

Specification

CAS No. 1823783-63-6
Molecular Formula C6H8ClN3O2
Molecular Weight 189.6
IUPAC Name ethyl 2-(3-chloro-1,2,4-triazol-1-yl)acetate
Standard InChI InChI=1S/C6H8ClN3O2/c1-2-12-5(11)3-10-4-8-6(7)9-10/h4H,2-3H2,1H3
Standard InChI Key OQFQKRHVTRVQBO-UHFFFAOYSA-N
SMILES CCOC(=O)CN1C=NC(=N1)Cl

Introduction

Chemical Structure and Physicochemical Properties

Ethyl 2-(3-chloro-1H-1,2,4-triazol-1-yl)acetate features a 1,2,4-triazole ring substituted at the 1-position with an ethyl acetate group and at the 3-position with a chlorine atom. Key properties include:

PropertyValue
Molecular FormulaC6H8ClN3O2\text{C}_6\text{H}_8\text{ClN}_3\text{O}_2
Molecular Weight189.6 g/mol
IUPAC NameEthyl 2-(3-chloro-1,2,4-triazol-1-yl)acetate
SMILESCCOC(=O)CN1C=NC(=N1)Cl
InChI KeyOQFQKRHVTRVQBO-UHFFFAOYSA-N
SolubilityLimited data; soluble in polar aprotic solvents (e.g., DMF, acetonitrile)

The chlorine atom at the 3-position enhances electrophilic reactivity, enabling nucleophilic substitutions, while the ethyl ester group provides a handle for further functionalization .

Synthesis Methods

Laboratory-Scale Synthesis

The compound is typically synthesized via a nucleophilic substitution reaction between ethyl bromoacetate and 3-chloro-1H-1,2,4-triazole in the presence of a base such as potassium carbonate (K2CO3\text{K}_2\text{CO}_3). The reaction proceeds in polar aprotic solvents (e.g., acetonitrile or dimethylformamide) under reflux conditions (80–100°C) for 6–12 hours, yielding 70–85% purity. A representative procedure involves:

  • Dissolving 3-chloro-1H-1,2,4-triazole (1.0 equiv) in anhydrous acetonitrile.

  • Adding ethyl bromoacetate (1.2 equiv) and K2CO3\text{K}_2\text{CO}_3 (2.0 equiv).

  • Refluxing at 85°C for 8 hours.

  • Isolating the product via vacuum filtration and recrystallizing from ethanol.

Industrial Production

Industrial synthesis employs continuous flow reactors to optimize yield (≥90%) and reduce costs. Automated systems regulate temperature, pressure, and stoichiometry, while in-line purification (e.g., centrifugal partition chromatography) ensures high purity (>98%). Scalability is further enhanced by solvent recycling and waste minimization protocols.

Chemical Reactivity and Applications

Reactivity Profile

The compound participates in key transformations:

  • Nucleophilic Aromatic Substitution: The 3-chloro group reacts with amines or thiols to form 3-amino- or 3-thio-triazole derivatives.

  • Ester Hydrolysis: Treatment with aqueous NaOH yields the carboxylic acid, enabling conjugation to peptides or polymers .

  • Cycloadditions: The triazole ring engages in Huisgen cycloadditions with alkynes, forming fused heterocycles .

Industrial and Pharmaceutical Applications

ApplicationUse Case
AgrochemicalsIntermediate for fungicides targeting cytochrome P450 enzymes.
PharmaceuticalsBuilding block for antiviral and anticancer agents (e.g., indole-triazole hybrids) .
Materials ScienceMonomer for conductive polymers with triazole-mediated π-stacking .

Biological and Pharmacological Activities

Antimicrobial Activity

In vitro studies demonstrate broad-spectrum activity:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus12.5
Candida albicans25.0
Escherichia coli50.0

Mechanistically, the triazole ring disrupts fungal ergosterol biosynthesis and bacterial cell wall synthesis .

Recent Advances and Optimization Strategies

Microwave-Assisted Synthesis

Microwave irradiation (100–150 W) reduces reaction times from hours to minutes (e.g., 15 minutes at 120°C) while improving yields by 15–20% . This method minimizes side products and energy consumption.

Computational Modeling

Density functional theory (DFT) studies predict strong binding to CYP51 (ΔG = −9.8 kcal/mol), validating its antifungal mechanism. Molecular dynamics simulations further optimize derivatives for blood-brain barrier penetration .

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